

An In-depth Technical Guide to the Biosynthetic Pathway of Chelocardin

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Compound of Interest

Compound Name: *Galacardin B*

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Introduction to Chelocardin

Chelocardin is a broad-spectrum tetracyclic antibiotic produced by the actinomycete *Amycolatopsis sulphurea*.^[1] It exhibits potent bacteriolytic activity against a range of Gram-positive and Gram-negative pathogens, including those resistant to conventional tetracyclines.^{[2][3]} Structurally, chelocardin is classified as an "atypical" tetracycline due to several unique features, such as the opposite stereochemistry of the C-4 amino group and a C-9 methyl group.^[1] These structural differences likely contribute to its distinct mode of action compared to classical tetracyclines.^{[1][2][4]} The biosynthesis of chelocardin is initiated with an acetate starter unit, in contrast to the malonamate starter used for typical tetracyclines.^[1]

The Chelocardin Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) for chelocardin has been identified and sequenced from *Amycolatopsis sulphurea*.^[1] The complete and functional BGC was elucidated through heterologous expression in *Streptomyces albus*.^{[2][3][4]} The cluster spans approximately 26 kb and contains all the necessary genes for the biosynthesis, regulation, and export of chelocardin.^[5]

Table 1: Genes in the Chelocardin Biosynthetic Cluster

Gene	Proposed Function	Homology/Domain(s)	Reference
chdP	Type II Polyketide Synthase (PKS) - Ketosynthase α	Condensing enzyme	[1]
chdK	Type II PKS - Ketosynthase β (Chain Length Factor)	-	[1]
chdC	Type II PKS - Acyl Carrier Protein (ACP)	Phosphopantetheine attachment site	[1]
chdY	Second Ring Cyclase	Homologous to OxyN in oxytetracycline biosynthesis	[2]
chdN	C-4 Aminotransferase	Pyridoxal phosphate (PLP)-dependent aminotransferase	[1]
chdMII	C-9 Methyltransferase	S-adenosylmethionine (SAM)-dependent methyltransferase	[1] [2]
chdGIV	Oxygenase	FAD-dependent monooxygenase	[1]
chdO-I,II,III	Oxygenases	Monooxygenases	[1]
chdS	Dehydratase	-	[1]
chdQ-I,II	Cyclases/Aromatases	-	[1]
chdB	SARP-family transcriptional regulator	Streptomyces Antibiotic Regulatory Protein	[2] [4]
chdR	Efflux pump	Major Facilitator Superfamily (MFS) transporter	[2] [4]

The Biosynthetic Pathway of Chelocardin

The biosynthesis of chelocardin follows a type II polyketide synthesis pathway with several unique tailoring steps.

- **Polyketide Chain Synthesis:** The process is initiated by the minimal polyketide synthase (PKS) consisting of ChdP (ketosynthase α), ChdK (ketosynthase β /chain length factor), and ChdC (acyl carrier protein). Unlike typical tetracyclines that use a malonamoyl-CoA starter unit, the chelocardin PKS utilizes an acetyl-CoA starter unit and catalyzes the decarboxylative condensation of nine malonyl-CoA extender units to form a 20-carbon polyketide chain.
- **Cyclization and Aromatization:** The nascent polyketide chain undergoes a series of cyclization and aromatization reactions catalyzed by cyclases (ChdQ-I, ChdQII, ChdY) and an aromatase to form the characteristic tetracyclic backbone. The presence of an additional cyclase (ChdY) contributes to the atypical aromatization pattern of ring C.[1][2]
- **Tailoring Modifications:** Following the formation of the tetracyclic scaffold, a series of post-PKS modifications occur:
 - **Hydroxylation:** Several oxygenase enzymes (ChdGIV, ChdO-I, II, III) are proposed to hydroxylate the backbone at specific positions.
 - **Amination:** The aminotransferase ChdN catalyzes the introduction of an amino group at the C-4 position with an R-configuration, which is opposite to the S-configuration found in typical tetracyclines.[2]
 - **Methylation:** The methyltransferase ChdMII, a unique enzyme within the tetracycline BGCs, adds a methyl group at the C-9 position.[1][2]
- **Regulation and Export:** The expression of the biosynthetic genes is controlled by regulatory proteins, such as the SARP-family regulator ChdB.[2][4] The final product, chelocardin, is exported out of the cell by the efflux pump ChdR, which also confers self-resistance to the producing organism.[2][4]

Quantitative Data

The following table summarizes key quantitative data from heterologous expression studies of chelocardin.

Table 2: Production Titers of Chelocardin in Heterologous Host

Host Strain	Expression System	Compound Produced	Titer (mg/L)	Reference
Streptomyces albus del14	Chromosomally integrated cosmid pOJ436- CHD12	Chelocardin (CHD)	~50	[2]
Streptomyces albus del14	+ in-trans overexpression of chdR exporter gene	Chelocardin (CHD)	Increased	[4]
Amycolatopsis sulphurea	+ overexpression of chdB regulator	Chelocardin (CHD)	Increased	[4]

Experimental Protocols

Heterologous Expression of the Chelocardin BGC in *Streptomyces albus*

This protocol describes the general steps for expressing the chelocardin biosynthetic gene cluster in a heterologous host, as reported in the literature.[2]

- Cosmid Library Construction:
 - Genomic DNA from Amycolatopsis sulphurea is partially digested with a suitable restriction enzyme (e.g., Sau3AI) and size-fractionated.
 - DNA fragments of the appropriate size (e.g., 35-45 kb) are ligated into a suitable cosmid vector (e.g., pOJ436, an integrative cosmid containing the Φ C31 integrase).
 - The ligation mixture is packaged into lambda phage particles and used to transfect *E. coli*.

- Screening of the Cosmid Library:
 - The *E. coli* library is screened by colony PCR using primers specific for key genes in the chelocardin BGC (e.g., the PKS genes chdP or chdK).
 - Positive cosmids are isolated and their inserts are verified by restriction digestion and sequencing.
- Transfer of the BGC into *S. albus*:
 - The confirmed cosmid containing the entire BGC is transferred from *E. coli* into the heterologous host *S. albus* del14 via intergeneric conjugation.
 - Exconjugants are selected on a medium containing an appropriate antibiotic for cosmid selection (e.g., apramycin).
- Cultivation and Production Analysis:
 - Positive *S. albus* exconjugants are cultivated in a suitable production medium (e.g., liquid TSB medium) for several days.
 - The culture broth is extracted with an organic solvent (e.g., ethyl acetate).
 - The extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of chelocardin, comparing the retention time and mass spectrum to an authentic standard.[1]

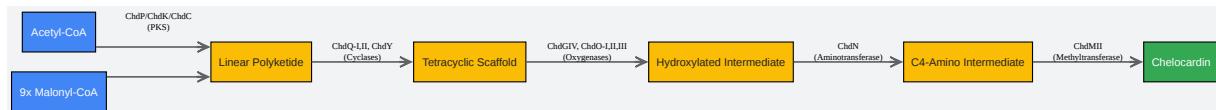
Gene Inactivation in *Amycolatopsis sulphurea*

This protocol outlines the general procedure for targeted gene disruption to confirm gene function, as demonstrated with the chdPKS gene.[1]

- Construction of the Gene Disruption Vector:
 - Upstream and downstream flanking regions of the target gene (e.g., chdPKS) are amplified by PCR from *A. sulphurea* genomic DNA.

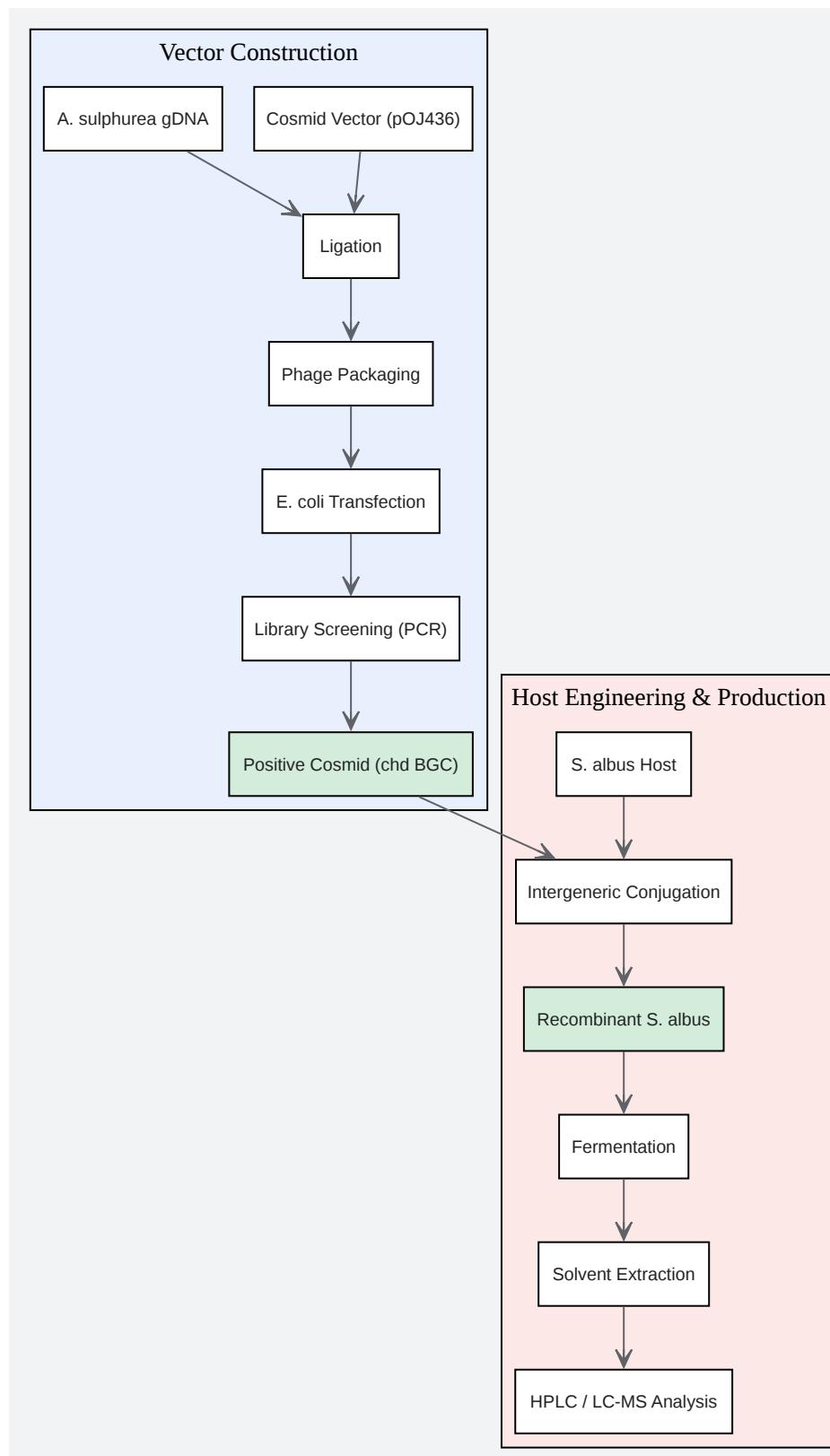
- These fragments are cloned into a non-replicative *E. coli* vector containing a selectable marker (e.g., an apramycin resistance cassette) to create the disruption construct.
- Transformation and Homologous Recombination:
 - The disruption vector is introduced into *A. sulphurea* protoplasts via polyethylene glycol (PEG)-mediated transformation.
 - Transformants are selected on a regeneration medium containing the appropriate antibiotic.
 - Double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette, are screened for by PCR analysis of genomic DNA from the transformants.
- Phenotypic Analysis:
 - The mutant strain is cultivated under the same conditions as the wild-type strain.
 - Culture extracts are analyzed by HPLC to confirm the abolishment of chelocardin production.
- Complementation of the Mutant:
 - The wild-type copy of the disrupted gene is cloned into an integrative expression vector.
 - This complementation plasmid is introduced into the mutant strain.
 - Production of chelocardin is reassessed by HPLC to confirm that the introduced gene restores the wild-type phenotype.[\[1\]](#)

Visualizations



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Caption: Proposed biosynthetic pathway of Chelocardin.



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Caption: Workflow for heterologous expression of the Chelocardin BGC.

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